3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid

説明

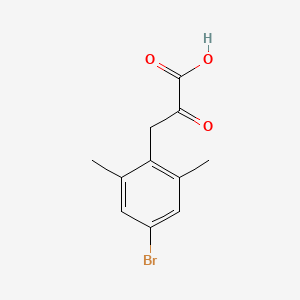

3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C11H11BrO3. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, along with a ketone and carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.

特性

分子式 |

C11H11BrO3 |

|---|---|

分子量 |

271.11 g/mol |

IUPAC名 |

3-(4-bromo-2,6-dimethylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H11BrO3/c1-6-3-8(12)4-7(2)9(6)5-10(13)11(14)15/h3-4H,5H2,1-2H3,(H,14,15) |

InChIキー |

KOYHGBIOETXBDK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1CC(=O)C(=O)O)C)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid typically involves the bromination of 2,6-dimethylphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form different products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

Based on the search results, here's what is known about the applications of "3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid":

This compound is an organic compound featuring a phenyl ring with bromine and methoxy group substitutions, along with a propanoic acid functional group. It falls under the category of organooxygen compounds because it has both carbon and oxygen functional groups and is also a substituted aromatic carboxylic acid.

Scientific Research Applications

3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid has applications in scientific research:

- Medicinal Chemistry It is of interest in medicinal chemistry. It can interact with biological targets such as enzymes or receptors. Upon binding, it may modulate enzymatic activity or influence cellular signaling pathways, potentially leading to biological effects like anti-inflammatory or anticancer activities.

- Materials Science It is also of interest in materials science.

Synthesis

3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid can be synthesized from readily available precursors through various chemical reactions and is commercially available from chemical suppliers for research purposes. The synthesis often requires careful control of reaction conditions like temperature, pH, and reaction time to optimize yield and minimize by-products and may involve catalysts to facilitate specific reactions.

Reactions

3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid can participate in various chemical reactions, and exhibits characteristics typical of aromatic carboxylic acids, undergoing reactions associated with such compounds.

作用機序

The mechanism of action of 3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction reactions. The specific pathways and molecular targets depend on the context of its use in research or industrial applications.

類似化合物との比較

Similar Compounds

- 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid

- 4-Bromo-2,6-dimethylphenyl phosphate monoester

Comparison

Compared to similar compounds, 3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid is unique due to the presence of both a ketone and carboxylic acid functional group. This combination allows for a wider range of chemical reactions and applications. The bromine atom also provides a site for further functionalization, making it a versatile compound in organic synthesis.

生物活性

3-(4-Bromo-2,6-dimethylphenyl)-2-oxopropanoic acid, also known as bromopyruvic acid, is a compound of significant interest in biochemical research due to its potential therapeutic applications and unique biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine substituent on a dimethylphenyl ring and a keto acid functional group, which contribute to its reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, making it a useful reagent in various chemical reactions.

Bromopyruvic acid acts primarily through the inhibition of glycolysis in cancer cells. It has been shown to irreversibly inhibit enzymes involved in glycolytic pathways, particularly hexokinase, leading to reduced ATP production and increased apoptosis in malignant cells. This mechanism aligns with the Warburg effect, where cancer cells preferentially utilize glycolysis over oxidative phosphorylation even in the presence of oxygen .

Biological Activity

Research indicates that bromopyruvic acid exhibits several biological activities:

- Anticancer Properties : Studies have demonstrated that bromopyruvic acid selectively induces cell death in various cancer cell lines while sparing normal cells. This selectivity is attributed to the heightened reliance of cancer cells on glycolysis for energy production .

- Enzyme Inhibition : Bromopyruvic acid has been reported to inhibit key metabolic enzymes, including lactate dehydrogenase and pyruvate kinase, which are crucial for energy metabolism in cancer cells .

- Antimicrobial Effects : Preliminary studies suggest that bromopyruvic acid may possess antimicrobial properties, although further investigation is required to elucidate its efficacy against specific pathogens .

Case Study 1: Anticancer Activity

A study published in Biochemical Journal explored the effects of bromopyruvic acid on human pancreatic cancer cells. The results indicated that treatment with bromopyruvic acid led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent against pancreatic cancer .

Case Study 2: Enzyme Interaction

Another investigation focused on the kinetic interactions between bromopyruvic acid and various enzymes involved in glycolysis. The findings showed that bromopyruvic acid acts as an active-site-directed reagent for hexokinase, leading to irreversible enzyme inactivation. This interaction was characterized by pseudo-first-order kinetics, indicating a strong affinity for the enzyme .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。